Cas no 476276-63-8 (3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)
![3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide structure](https://ja.kuujia.com/scimg/cas/476276-63-8x500.png)
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, 3-methoxy-N-naphtho[2,1-d]thiazol-2-yl-
- 476276-63-8
- F0298-0064
- 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
- N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide
- 3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
- AKOS024575192
- Oprea1_275761
-
- インチ: 1S/C19H14N2O2S/c1-23-14-7-4-6-13(11-14)18(22)21-19-20-16-10-9-12-5-2-3-8-15(12)17(16)24-19/h2-11H,1H3,(H,20,21,22)
- InChIKey: UZTLWTAPLQEQJG-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=CC=C3C(=C2S1)C=CC=C3)(=O)C1=CC=CC(OC)=C1
計算された属性
- せいみつぶんしりょう: 334.07759887g/mol
- どういたいしつりょう: 334.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 461
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 79.5Ų
じっけんとくせい
- 密度みつど: 1.374±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 11.07±0.43(Predicted)
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0298-0064-25mg |
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476276-63-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0298-0064-4mg |
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476276-63-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0298-0064-10mg |
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476276-63-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0298-0064-1mg |
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476276-63-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0298-0064-100mg |
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476276-63-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0298-0064-2μmol |
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476276-63-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0298-0064-50mg |
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476276-63-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0298-0064-20μmol |
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476276-63-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0298-0064-5mg |
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476276-63-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0298-0064-2mg |
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
476276-63-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide 関連文献
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamideに関する追加情報
Research Briefing on 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide (CAS: 476276-63-8)
Recent studies have highlighted the potential of 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide (CAS: 476276-63-8) as a promising compound in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique naphthothiazole scaffold, has garnered attention for its potential applications in drug discovery and development, particularly in targeting specific biological pathways involved in disease mechanisms.
The primary focus of current research has been on elucidating the molecular interactions and pharmacological properties of 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide. Recent in vitro studies have demonstrated its ability to modulate key enzymatic activities, suggesting its utility as a lead compound for the development of novel therapeutics. For instance, its interaction with certain kinase enzymes has been shown to inhibit aberrant signaling pathways associated with cancer progression.
In addition to its biological activity, the synthetic pathways and structural optimization of 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide have been explored to enhance its pharmacokinetic properties. Researchers have employed advanced computational modeling and structure-activity relationship (SAR) studies to identify key modifications that improve its bioavailability and target specificity. These efforts are critical for transitioning the compound from preclinical studies to clinical trials.
Furthermore, recent publications have reported on the compound's potential in addressing antimicrobial resistance. Preliminary data indicate that 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide exhibits inhibitory effects against multidrug-resistant bacterial strains, positioning it as a candidate for further investigation in the development of new antibiotics. This aligns with the growing need for innovative solutions to combat global health threats posed by resistant pathogens.
Despite these promising findings, challenges remain in the development of 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through continued research. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical applications.
In conclusion, 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide (CAS: 476276-63-8) represents a versatile and promising molecule in chemical biology and medicinal chemistry. Its diverse biological activities and potential therapeutic applications underscore the importance of ongoing research to fully realize its clinical potential. Future studies should focus on optimizing its properties and validating its efficacy in vivo to pave the way for its integration into therapeutic regimens.
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